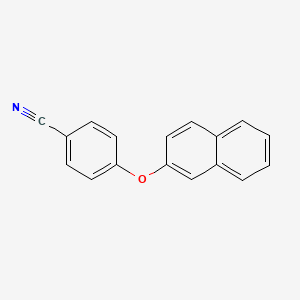

4-(2-Naphthyloxy)benzonitrile

Description

Properties

IUPAC Name |

4-naphthalen-2-yloxybenzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11NO/c18-12-13-5-8-16(9-6-13)19-17-10-7-14-3-1-2-4-15(14)11-17/h1-11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSJUWPAVSSARDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)OC3=CC=C(C=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801300572 | |

| Record name | 4-(2-Naphthalenyloxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801300572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214268-39-0 | |

| Record name | 4-(2-Naphthalenyloxy)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=214268-39-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Naphthalenyloxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801300572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Naphthyloxy)benzonitrile typically involves the reaction of 2-naphthol with 4-chlorobenzonitrile under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the hydroxyl group of 2-naphthol attacks the carbon atom of the chlorobenzonitrile, resulting in the formation of this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, continuous flow reactors and other advanced manufacturing techniques could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(2-Naphthyloxy)benzonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly used under appropriate conditions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Primary amines.

Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

4-(2-Naphthyloxy)benzonitrile has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 4-(2-Naphthyloxy)benzonitrile exerts its effects depends on the specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally analogous benzonitrile derivatives, highlighting differences in substituents, physicochemical properties, and functional roles:

Key Comparative Insights:

Electronic Effects: Electron-donating groups (e.g., methoxy in 4-(4-Methoxyphenoxy)benzonitrile) increase the electron density of the benzonitrile core, enhancing reactivity in electrophilic substitutions. In contrast, electron-withdrawing groups (e.g., nitro in 4-[(4,5-Dimethoxy-2-nitrophenyl)acetyl]benzonitrile) reduce electron density, favoring nucleophilic attacks . The naphthyloxy group in the target compound provides moderate electron donation via oxygen while contributing to steric hindrance.

Solubility and Bioavailability :

- Polar substituents (e.g., hydroxyethyl in 4-(2-Hydroxyethyl)benzonitrile) improve aqueous solubility, critical for drug bioavailability. The naphthyloxy group’s hydrophobicity may limit solubility but enhance membrane permeability .

- Thiazolidinedione derivatives (e.g., 4-(2-(2,4-Dioxothiazolidin-5-yl)ethoxy)benzonitrile) balance polarity and lipophilicity, optimizing pharmacokinetics .

Synthetic Accessibility :

- Metal-free syntheses (e.g., 4-(2,6-Dimethylphenylthio)benzonitrile) offer eco-friendly routes, while transition metal catalysts (e.g., FeCl₂·4H₂O in 4-(Pyridin-4-ylcarbonyl)benzonitrile) enable complex coupling reactions .

Biological Activity: Triazolo-pyrimidinyl and imidazolyl analogs (e.g., compounds in and ) exhibit anti-HIV activity via non-nucleoside reverse transcriptase inhibition, suggesting the naphthyloxy derivative could be modified for similar targets .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(2-Naphthyloxy)benzonitrile, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves nucleophilic aromatic substitution (SNAr) between 2-naphthol and 4-fluorobenzonitrile under basic conditions (e.g., K2CO3 in DMF at 120°C). Yield optimization requires careful control of stoichiometry, temperature, and reaction time. For example, excess 2-naphthol (1.2–1.5 equiv) improves conversion, while prolonged heating (>24 hr) may lead to side products like dimerization . Alternative methods include Ullmann coupling using copper catalysts, though this requires inert atmospheres and higher temperatures (150–160°C) . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the pure product.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : 1H and 13C NMR identify substituent patterns (e.g., aromatic protons at δ 7.2–8.5 ppm, nitrile carbon at ~115 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals in the naphthyloxy region .

- FTIR : Confirms nitrile group (C≡N stretch at ~2230 cm⁻¹) and ether linkage (C-O-C at ~1250 cm⁻¹) .

- HRMS : Validates molecular formula (e.g., [M+H]+ at m/z 271.0994 for C17H11NO) and detects synthetic byproducts .

Q. What are the common impurities formed during synthesis, and how can they be analyzed?

- Methodological Answer : Common impurities include unreacted 2-naphthol, hydrolyzed byproducts (e.g., 4-hydroxybenzonitrile), and dimerized species. LC-MS or GC-MS coupled with PDA detectors can identify these impurities. For quantification, HPLC with a C18 column (acetonitrile/water mobile phase) provides resolution between the target compound and impurities. Adjusting reaction pH to neutral post-synthesis minimizes hydrolysis .

Advanced Research Questions

Q. How does the electronic nature of the naphthyloxy group affect the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The electron-rich naphthyloxy group activates the benzonitrile core toward electrophilic substitution but may sterically hinder Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Computational studies (DFT) show that the naphthyloxy group’s π-electron density enhances electrophilic aromatic substitution at the para position relative to the nitrile group. Steric maps (e.g., using Molinspiration) predict hindered access to the nitrile group in bulkier derivatives .

Q. What computational methods are used to predict the biological activity of this compound derivatives?

- Methodological Answer :

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with biological targets (e.g., kinase enzymes). The nitrile group often acts as a hydrogen-bond acceptor, while the naphthyloxy moiety engages in hydrophobic interactions .

- QSAR Models : CoMFA/CoMSIA analyses correlate substituent electronic parameters (Hammett σ) with inhibitory activity. For example, electron-withdrawing groups on the naphthyl ring enhance binding to cytochrome P450 enzymes .

- ADMET Prediction : SwissADME predicts pharmacokinetics (e.g., logP ~3.5 suggests moderate blood-brain barrier penetration) .

Q. How does the substitution pattern on the benzonitrile core influence binding affinity to biological targets?

- Methodological Answer : Systematic SAR studies reveal that:

- Nitrile Position : Para substitution (vs. meta) optimizes steric alignment with ATP-binding pockets in kinase assays .

- Naphthyloxy Substituents : Electron-donating groups (e.g., -OCH3) on the naphthyl ring improve solubility but reduce affinity for hydrophobic enzyme pockets. Halogenation (e.g., -Cl) enhances binding via halogen bonding (e.g., with CYP3A4) .

- Bioisosteric Replacement : Replacing the nitrile with a carboxylic acid (-COOH) decreases potency due to increased polarity, as shown in comparative IC50 assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.